Ir(piq)3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

iridium(3+);1-phenylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H11N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-11H;/q;;;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVDKFWRVDHWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H33IrN3+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Tris[1-phenylisoquinolinato-C2,N]iridium(III) - Ir(piq)3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[1-phenylisoquinolinato-C2,N]iridium(III), commonly abbreviated as Ir(piq)3, is a high-profile organometallic complex belonging to the family of phosphorescent iridium(III) emitters. Renowned for its intense and stable deep-red emission, this compound has become a cornerstone material in the development of organic light-emitting diodes (OLEDs).[1][2] Its unique photophysical properties, stemming from a combination of the heavy iridium metal center and the specific electronic structure of its ligands, facilitate efficient harvesting of triplet excitons, leading to high quantum efficiencies.[2] Beyond optoelectronics, the broader class of iridium(III) complexes is under active investigation for applications in photocatalysis, bioimaging, and photodynamic therapy, making a thorough understanding of this compound's core characteristics essential for researchers in diverse scientific fields.

Chemical Structure and Nomenclature

The this compound complex features a central iridium(III) ion coordinated to three 1-phenylisoquinoline (piq) ligands. Each bidentate ligand forms a cyclometalated bond with the iridium center through the nitrogen atom of the isoquinoline ring and a carbon atom (C2) of the phenyl ring. This coordination geometry results in a stable, octahedral complex.

IUPAC Name: Tris[1-phenylisoquinolinato-C2,N]iridium(III)[1][3]

Synonyms: this compound, Tris(1-phenylisoquinoline)iridium(III)[1]

Chemical Formula: C45H30IrN3[1]

CAS Number: 435293-93-9[1]

Physicochemical and Photophysical Properties

The quantitative properties of this compound are critical for its application and are summarized in the table below. The data highlights its characteristics as a robust, high-performance red phosphorescent emitter.

| Property | Value | Reference(s) |

| Molecular Weight | 804.96 g/mol | [1] |

| Appearance | Dark-red powder | [1] |

| Melting Point | 454 °C | [1] |

| Absorption (λmax) | 324 nm (in THF) | [1] |

| Emission (λem) | 615 nm (in THF) | [1] |

| HOMO Energy Level | -5.1 eV | [1] |

| LUMO Energy Level | -3.1 eV | [1] |

| Photoluminescence Quantum Yield (ΦPL) | 0.32 (in Toluene) | [4] |

Experimental Protocol: Synthesis of this compound

The synthesis of homoleptic cyclometalated iridium(III) complexes like this compound typically follows established organometallic chemistry routes. A common and effective method involves the direct cyclometalation of the ligand with an iridium salt, such as iridium(III) chloride hydrate (IrCl3·nH2O), in a high-boiling point solvent. The following is a generalized protocol based on common synthetic procedures for this class of compounds.

Objective: To synthesize Tris[1-phenylisoquinolinato-C2,N]iridium(III) via a cyclometalation reaction.

Materials:

-

Iridium(III) chloride hydrate (IrCl3·nH2O)

-

1-phenylisoquinoline (piq ligand)

-

2-ethoxyethanol (or another suitable high-boiling solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Stirring plate with heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Solvents for purification (e.g., dichloromethane, hexane, methanol)

Methodology:

-

Reactant Setup: In a round-bottom flask, combine iridium(III) chloride hydrate (1 equivalent) and 1-phenylisoquinoline (typically >3 equivalents, e.g., 3.5 eq.).

-

Solvent Addition: Add a suitable volume of 2-ethoxyethanol to the flask to dissolve and suspend the reactants.

-

Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or gas line.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 135 °C for 2-ethoxyethanol) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically run for 12-24 hours.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate, often the crude this compound product, should form. The product can be further precipitated by adding water or methanol.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with water, methanol, and finally a non-polar solvent like hexane to remove unreacted starting materials and byproducts.

-

Purification: The crude this compound is typically purified by column chromatography on silica gel, using a solvent system such as a dichloromethane/hexane gradient.

-

Final Purification (Optional): For high-purity applications like OLEDs, the material is often subjected to temperature-gradient sublimation to remove any residual impurities.[1]

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR spectroscopy, mass spectrometry, and elemental analysis.

Visualizations

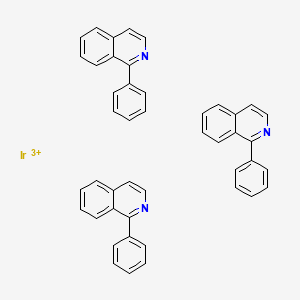

Chemical Structure of this compound

The following diagram illustrates the facial (fac) isomer of this compound, where the three nitrogen atoms and three carbon atoms occupy the faces of the octahedron around the central iridium atom.

Caption: 2D schematic of the this compound coordination sphere.

Synthesis Workflow

This diagram outlines the logical flow of the synthesis and purification process for this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

A Technical Guide to the Synthesis and Characterization of Tris(1-phenylisoquinoline)iridium(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(1-phenylisoquinoline)iridium(III), commonly abbreviated as Ir(piq)3, is a pivotal organometallic complex renowned for its potent deep-red phosphorescence. This property has established it as a critical component in the advancement of organic light-emitting diodes (OLEDs) and as a valuable tool in various photochemical applications. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering in-depth experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow and the interplay of its molecular and photophysical properties.

Introduction

Iridium(III) complexes have garnered significant attention in materials science and medicinal chemistry due to their rich photophysical properties, stemming from strong spin-orbit coupling induced by the heavy iridium center. This characteristic facilitates efficient intersystem crossing and subsequent phosphorescence. Among these, this compound stands out for its emission in the deep-red region of the visible spectrum. The extended π-conjugation of the 1-phenylisoquinoline ligands lowers the energy of the lowest unoccupied molecular orbital (LUMO), contributing to its characteristic emission.[1] This document serves as a practical guide for the preparation and thorough analysis of this important iridium complex.

Synthesis of Tris(1-phenylisoquinoline)iridium(III)

The synthesis of facial tris(1-phenylisoquinoline)iridium(III) (fac-Ir(piq)3) can be effectively achieved through a direct, one-pot reaction between an iridium salt and an excess of the 1-phenylisoquinoline ligand. This method is advantageous as it avoids the isolation of intermediate chloro-bridged dimers and directly yields the thermodynamically stable facial isomer. The following protocol is adapted from the successful synthesis of the analogous complex, fac-tris(2-phenylpyridinato)iridium(III).[2][3]

Experimental Protocol

Materials:

-

Iridium(III) chloride hydrate (IrCl3·xH2O)

-

1-Phenylisoquinoline (piqH)

-

Glycerol or a high-boiling point solvent mixture (e.g., 2-ethoxyethanol/water)

-

Argon or Nitrogen gas

-

Dichloromethane (DCM)

-

Methanol

-

Hexanes

-

Hydrochloric acid (HCl, 1 M)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine Iridium(III) chloride hydrate (1.0 equiv), 1-phenylisoquinoline (approximately 4-5 equiv), and glycerol (or a suitable high-boiling solvent).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 15-20 minutes to remove any oxygen.

-

Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (typically in the range of 200-250 °C) with vigorous stirring for 24-48 hours. The high temperature is crucial for the formation of the thermodynamically favored facial isomer.

-

Work-up and Isolation: After cooling to room temperature, add 1 M HCl to the reaction mixture to precipitate the crude product. Collect the solid by filtration and wash thoroughly with water and methanol to remove unreacted starting materials and impurities.

-

Purification:

-

Dissolve the crude product in a minimal amount of hot dichloromethane.

-

Purify the dissolved product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and dichloromethane).

-

Collect the fractions containing the desired deep-red product.

-

Remove the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization or sublimation to obtain high-purity this compound.[4]

-

Characterization of Tris(1-phenylisoquinoline)iridium(III)

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the expected analytical data.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C45H30IrN3 | [4] |

| Molecular Weight | 804.96 g/mol | [4] |

| Appearance | Dark-red powder | [4] |

| Melting Point | 454 °C | [4] |

Spectroscopic Data

3.2.1. NMR Spectroscopy

Due to the C3 symmetry of the facial isomer, the 1H and 13C NMR spectra are expected to show a single set of signals for the three identical 1-phenylisoquinoline ligands.

Table 1: 1H NMR Data of fac-Ir(piq)3 (Note: Specific, experimentally verified high-resolution NMR data for this compound is not readily available in the public domain. The following are representative shifts based on related structures and general principles. Researchers should acquire and interpret their own spectra for confirmation.)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 8.5 | d | Proton on isoquinoline ring |

| ~ 8.0 | d | Proton on isoquinoline ring |

| ~ 7.8 | m | Protons on isoquinoline ring |

| ~ 7.5 | m | Protons on phenyl and isoquinoline rings |

| ~ 7.0 | m | Protons on phenyl ring |

| ~ 6.5 | d | Ortho-proton on the cyclometalated phenyl ring |

Table 2: 13C NMR Data of fac-Ir(piq)3 (Note: As with 1H NMR, specific, high-resolution 13C NMR data is not widely published. The following are expected approximate chemical shift ranges.)

| Chemical Shift (ppm) | Assignment |

| 160-170 | Quaternary carbons of the isoquinoline ring |

| 140-150 | Quaternary carbons of the phenyl and isoquinoline rings |

| 120-135 | CH carbons of the phenyl and isoquinoline rings |

| 110-120 | CH carbons of the isoquinoline ring |

3.2.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and isotopic distribution pattern characteristic of an iridium-containing compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Expected m/z |

| HRMS (ESI+) | [M+H]+ ≈ 806.214 |

Photophysical Properties

The photophysical properties of this compound are central to its applications.

Table 4: Photophysical Data of this compound

| Parameter | Value | Conditions | Reference |

| Absorption (λmax) | 324 nm | THF | [4][5] |

| Emission (λem) | 615 nm | THF | [4][5] |

| Phosphorescence (λmax) | 632 nm | 1,2-dichloroethane | [6] |

| HOMO Level | 5.1 eV | - | [4] |

| LUMO Level | 3.1 eV | - | [4] |

| Quantum Yield (Φ) | > 90% | Dichloromethane | [7] |

Visualized Workflows and Relationships

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of fac-Ir(piq)3.

Structure-Property Relationship

The photophysical properties of this compound are a direct consequence of its electronic structure, as depicted in the following diagram.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of tris(1-phenylisoquinoline)iridium(III). The detailed, albeit adapted, experimental protocol offers a reliable method for obtaining this highly sought-after complex. The comprehensive characterization data, presented in clear, tabular formats, serves as a valuable reference for researchers in the field. The visualized workflows further aid in understanding the synthetic process and the fundamental principles governing the unique properties of this compound. This information is intended to facilitate further research and development in areas where this remarkable phosphorescent material can be applied.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Photophysical Properties of Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] Complexes

This technical guide provides a comprehensive overview of the core photophysical properties of the organometallic complex Tris(1-phenylisoquinoline)iridium(III), commonly known as this compound. Renowned for its intense deep-red phosphorescence, this compound is a critical material in the development of advanced optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). This document details the distinct characteristics of its facial (fac) and meridional (mer) isomers, experimental protocols for its synthesis and characterization, and the fundamental photophysical pathways that govern its unique luminescent behavior.

Core Photophysical Principles

This compound is a phosphorescent emitter, a class of materials capable of harnessing both singlet and triplet excitons for light emission, enabling internal quantum efficiencies approaching 100% in devices. The photophysical behavior is dictated by the electronic structure of the 1-phenylisoquinoline (piq) ligands and the central iridium atom.

The extended π-conjugation of the isoquinoline ring system lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the heavy iridium atom induces strong spin-orbit coupling (SOC), which is crucial for facilitating the highly efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). The subsequent radiative decay from this triplet state back to the ground state (S₀) results in strong phosphorescence. The emission originates from a triplet metal-to-ligand charge transfer (³MLCT) state.

Caption: Key photophysical pathways in this compound complexes.

Isomeric Forms: facial vs. meridional

Homoleptic tris-cyclometalated complexes like this compound exist as two distinct geometric isomers: facial (fac) and meridional (mer). These isomers possess different symmetries and, consequently, exhibit different photophysical and electrochemical properties.

-

fac-Ir(piq)3: In the facial isomer, the three nitrogen atoms of the ligands occupy one face of the coordination octahedron, and the three carbon atoms occupy the opposite face. This arrangement results in higher symmetry (C₃). The fac isomer is the thermodynamically more stable and is typically favored at higher reaction temperatures. It generally exhibits higher photoluminescence quantum yields (PLQY).

-

mer-Ir(piq)3: In the meridional isomer, the three nitrogen (and three carbon) donor atoms are arranged in a plane that bisects the octahedron. This results in lower symmetry (C₁). The mer isomer is the kinetically favored product and can be isolated by using lower reaction temperatures.[1] Compared to its fac counterpart, the mer isomer often displays red-shifted emission and a lower PLQY.[1]

Caption: Relationship and interconversion of fac and mer isomers.

Data Presentation: Photophysical Properties

The following tables summarize the key quantitative photophysical data for this compound complexes based on available literature.

Table 1: General Photophysical Properties of this compound

| Property | Value | Solvent / Medium | Reference |

| Absorption Max (λmax) | ~324 nm | THF | [2] |

| Emission Max (λem) | ~615 nm | THF | [2] |

| HOMO Level | -5.1 eV | - | [2] |

| LUMO Level | -3.1 eV | - | [2] |

| Appearance | Dark-Red Powder | Solid State | [2] |

Table 2: Comparison of fac and mer Isomer Properties

| Property | fac-Ir(piq)3 | mer-Ir(piq)3 | General Trend Reference |

| Thermodynamic Stability | More Stable | Less Stable | [1] |

| PLQY | Higher | Lower | [1] |

| Emission Spectrum | Standard | Typically Red-Shifted | [1] |

| Formation Condition | Thermodynamic (High Temp) | Kinetic (Low Temp) | [1] |

Note: Specific, directly comparable quantitative data (PLQY, lifetime) for both isomers of this compound under identical conditions is sparse in the public literature. The trends are well-established based on studies of analogous Ir(C^N)₃ complexes.[1][3][4]

Experimental Protocols

Detailed and reproducible methodologies are critical for the synthesis and characterization of this compound.

Synthesis of this compound Isomers

A common synthetic strategy involves a two-step process starting from an iridium(III) salt.

-

Synthesis of the Chloride-Bridged Dimer, [[Ir(piq)₂Cl]₂]:

-

Reactants: Iridium(III) chloride hydrate (IrCl₃·nH₂O) and 1-phenylisoquinoline (Hpiq).

-

Procedure: A mixture of IrCl₃·nH₂O and approximately 2.5-3 equivalents of Hpiq is refluxed in a high-boiling-point solvent mixture, such as 2-ethoxyethanol and water (e.g., 3:1 v/v), under an inert atmosphere (N₂ or Ar) for 12-24 hours.

-

Work-up: After cooling to room temperature, the resulting precipitate is collected by filtration, washed sequentially with methanol and hexane to remove unreacted starting materials, and dried under vacuum. This yields the chloride-bridged dimer, a key intermediate.[5][6]

-

-

Synthesis of Homoleptic fac- and mer-Ir(piq)3:

-

Reactants: [Ir(piq)₂Cl]₂ dimer, Hpiq ligand, and a base/promoter (e.g., K₂CO₃, Ag₂O, or Na₂CO₃).

-

Procedure for mer (Kinetic) Isomer: The dimer, ~2.5 equivalents of Hpiq, and a mild base are heated in a solvent like glycerol or 1,2-dichloroethane at a moderate temperature (e.g., 140-200 °C) for several hours.[1]

-

Procedure for fac (Thermodynamic) Isomer: The same reactants are used, but the reaction is carried out at a higher temperature (e.g., >220 °C) or for a prolonged period to allow for the conversion of the initially formed mer isomer to the more stable fac isomer.[1]

-

Purification: The crude product is purified by column chromatography on silica gel or alumina. Final purification for high-purity electronic-grade material is typically achieved by temperature-gradient vacuum sublimation.[7]

-

Photophysical Characterization

Standardized protocols are used to measure the optical properties.

-

UV-Visible Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the this compound complex (~10⁻⁵ M) is prepared in a spectroscopic-grade solvent (e.g., CH₂Cl₂, THF, or toluene) in a quartz cuvette with a 1 cm path length.

-

Measurement: The absorption spectrum is recorded, typically from 250 nm to 700 nm, using the pure solvent as a reference.

-

-

Photoluminescence (PL) Spectroscopy:

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

-

Sample Preparation: Solutions are prepared as for UV-Vis measurements. To eliminate quenching by molecular oxygen, the solution must be deaerated by bubbling with high-purity N₂ or Ar for at least 15-20 minutes prior to measurement.

-

Measurement: An excitation wavelength is selected based on the absorption spectrum (typically in the MLCT band, ~370-450 nm). The emission spectrum is then scanned across the expected emission range (~550-750 nm).

-

-

Photoluminescence Quantum Yield (PLQY / ΦPL):

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere.

-

Procedure (Absolute Method): The deaerated sample is placed inside the integrating sphere. The emission spectrum and the scattering of the excitation light are measured. A blank measurement with the pure solvent is also taken. The PLQY is calculated by the instrument's software, which compares the number of photons emitted to the number of photons absorbed.

-

-

Phosphorescence Lifetime (τ):

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a system using a pulsed laser (e.g., N₂ laser or a pulsed diode laser) for excitation and a fast detector.

-

Procedure: The deaerated sample is excited with a short pulse of light. The decay of the phosphorescence intensity over time is recorded. The resulting decay curve is fitted to an exponential function (or multi-exponential function) to extract the lifetime (τ).

-

Caption: Standard experimental workflow for this compound complexes.

References

- 1. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ursi.org [ursi.org]

- 4. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Unveiling the Electronic Landscape of Ir(piq)3: A Technical Guide to its HOMO, LUMO, and Band Gap

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the electronic properties of Tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3. This document, tailored for researchers, scientists, and professionals in drug development and materials science, provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the associated band gap of this pivotal organometallic complex. This compound is a highly significant deep-red phosphorescent dopant material utilized in the advancement of Organic Light-Emitting Diodes (OLEDs).

Core Electronic Properties of this compound

The electronic characteristics of this compound are fundamental to its performance in optoelectronic applications. The HOMO and LUMO energy levels dictate the charge injection and transport properties, as well as the emissive behavior of the material. The energy difference between these two levels defines the band gap, which is directly related to the color of the emitted light.

A summary of the reported electronic properties of this compound is presented in the table below. It is important to note that slight variations in these values can occur depending on the experimental or computational methods employed.

| Property | Energy Level (eV) | Band Gap (Eg) (eV) |

| HOMO | -5.1[1] | 2.0[1] |

| LUMO | -3.1[1] |

The relatively low band gap of this compound is a key factor in its ability to emit light in the deep-red portion of the electromagnetic spectrum, making it a crucial component for full-color displays and specialized lighting applications.

Experimental Determination of Electronic Properties

The HOMO and LUMO energy levels of this compound are typically determined experimentally using electrochemical and optical spectroscopy techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Protocol:

A typical experimental setup for the cyclic voltammetry of an Iridium(III) complex like this compound involves the following:

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgNO3 in a non-aqueous solvent), and a counter electrode (e.g., a platinum wire).[2]

-

Solution Preparation: A solution of the Ir(III) complex (e.g., 0.5 mM) is prepared in a suitable degassed solvent, such as dimethylacetamide (DMA) or acetonitrile.[2] A supporting electrolyte, typically a tetraalkylammonium salt like tetraethylammonium tetrafluoroborate (Et4NBF4) at a concentration of 0.1 M, is added to ensure sufficient conductivity.[2]

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (E_ox) and reduction potential (E_red) of the complex are determined from the voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels are then calculated using empirical formulas that relate them to the measured redox potentials, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy is employed to determine the optical band gap of a material.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent that does not absorb in the region of interest, such as tetrahydrofuran (THF).[1] The concentration is adjusted to be within the linear range of the Beer-Lambert law.

-

Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer. The onset of the lowest energy absorption band is used to determine the optical band gap (Eg).

-

Band Gap Calculation: The optical band gap can be estimated from the absorption edge using the Tauc plot method, where (αhν)^n is plotted against photon energy (hν), and the linear portion is extrapolated to the energy axis. The exponent 'n' depends on the nature of the electronic transition. Alternatively, a simpler estimation can be made from the wavelength of the absorption onset (λ_onset) using the equation: Eg = 1240 / λ_onset (in nm).

Synthesis and Purification of this compound

The synthesis of this compound typically follows established procedures for cyclometalated iridium complexes. A general synthetic pathway is outlined below.

Synthesis Protocol:

A common method for synthesizing facial (fac) isomers of tris-cyclometalated iridium(III) complexes involves the reaction of iridium(III) chloride hydrate (IrCl3·xH2O) with an excess of the cyclometalating ligand, in this case, 1-phenylisoquinoline.

-

Reaction Setup: Iridium(III) chloride hydrate and a significant excess of 1-phenylisoquinoline are dissolved in a high-boiling point solvent, such as glycerol or a mixture of 2-ethoxyethanol and water.

-

Reflux: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for an extended period, typically 24 hours.[3]

-

Precipitation and Filtration: After cooling to room temperature, the crude product is precipitated by the addition of a non-solvent like 1M HCl.[3] The precipitate is then collected by filtration.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/hexane).[3] Further purification can be achieved by temperature-gradient sublimation to obtain high-purity material suitable for OLED fabrication.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a key material for the emissive layer (EML) in red-emitting OLEDs. Its high phosphorescence quantum yield allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.

OLED Fabrication Protocol:

A typical multilayer OLED device incorporating this compound is fabricated by sequential deposition of thin films onto a pre-cleaned indium tin oxide (ITO) coated glass substrate.

-

Substrate Cleaning: The ITO substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone or oxygen plasma to improve the work function and promote adhesion of the subsequent organic layers.[3]

-

Hole Injection and Transport Layers (HIL/HTL): Thin films of a hole injection material (e.g., HAT-CN) and a hole transport material (e.g., TAPC or α-NPD) are deposited onto the ITO anode by thermal evaporation in a high-vacuum chamber.[1][4]

-

Emissive Layer (EML): The emissive layer is created by co-evaporating a host material (e.g., CBP) with a specific doping concentration of this compound (e.g., 9%).[1] The thickness of this layer is carefully controlled to optimize device performance.

-

Electron Transport and Injection Layers (ETL/EIL): An electron transport layer (e.g., Alq3 or TmPyPB) and an electron injection layer (e.g., LiF) are then deposited.[3][4]

-

Cathode Deposition: Finally, a metal cathode, typically aluminum (Al) or a magnesium-silver alloy (Mg:Ag), is deposited by thermal evaporation to complete the device.[3]

Device Characterization: The fabricated OLEDs are then characterized by measuring their current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and external quantum efficiency.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the material's properties and its application, the following diagrams are provided.

Caption: Energy level diagram of this compound.

Caption: OLED fabrication workflow.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3, is a highly significant organometallic complex renowned for its potent photophysical properties. As a phosphorescent emitter, it plays a crucial role in the development of organic light-emitting diodes (OLEDs), showcasing deep red emission with high efficiency. Beyond its applications in materials science, the unique spectroscopic signature of this compound makes it a valuable tool in various research fields, including its potential use as a photosensitizer in photodynamic therapy and photocatalysis. This technical guide provides a comprehensive overview of the absorption and emission characteristics of this compound, detailing the underlying electronic transitions, experimental methodologies for its characterization, and a summary of its key photophysical data.

Photophysical Properties of this compound

The photophysical behavior of this compound is governed by a complex interplay of electronic transitions involving the iridium metal center and the phenylisoquinoline ligands. The absorption spectrum is characterized by intense bands in the ultraviolet region and weaker, broad bands extending into the visible region. The emission spectrum is dominated by a strong phosphorescence in the red region of the electromagnetic spectrum.

Data Presentation

The following table summarizes the key photophysical data for this compound in various environments.

| Solvent/Matrix | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] | Photoluminescent Quantum Yield (PLQY) | Excited-State Lifetime (τ) [μs] | Reference |

| Tetrahydrofuran (THF) | 324 | 615 | Not Reported | Not Reported | [1] |

| 1,2-Dichloroethane (deaerated) | Not Reported | 632 | Not Reported | Not Reported | [2] |

| CBP Host (in OLED) | Not Applicable | ~620 | Not Reported | Not Reported | [2] |

Note: The photophysical properties of Ir(III) complexes can be sensitive to the solvent polarity and the surrounding environment. The data presented here are representative values from the literature.

Experimental Protocols

Precise and reproducible characterization of the absorption and emission spectra of this compound is paramount for its application and study. Below are detailed methodologies for the synthesis and spectroscopic analysis of this complex.

Synthesis of facial-Tris(1-phenylisoquinoline)iridium(III) (fac-Ir(piq)3)

A common and effective method for the synthesis of facial-Ir(piq)3 involves a two-step process, starting from an iridium(III) precursor. The following protocol is a generalized procedure based on established literature methods for similar tris-cyclometalated iridium complexes.[3][4]

Step 1: Synthesis of the Chloro-Bridged Dimer [(piq)2Ir(μ-Cl)]2

-

Reactants: Iridium(III) chloride hydrate (IrCl3·nH2O) and 1-phenylisoquinoline (piq).

-

Solvent: A high-boiling point solvent such as 2-ethoxyethanol or glycerol is typically used.

-

Procedure: a. A mixture of IrCl3·nH2O and a slight excess of the 1-phenylisoquinoline ligand (typically 3-4 equivalents per iridium atom) is suspended in the chosen solvent. b. The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux for several hours (typically 12-24 hours). c. During the reaction, the color of the solution will change, and a precipitate of the chloro-bridged dimer will form. d. After cooling to room temperature, the precipitate is collected by filtration, washed with a suitable solvent (e.g., methanol or ethanol) to remove unreacted ligand, and dried under vacuum.

Step 2: Synthesis of fac-Ir(piq)3

-

Reactants: The chloro-bridged dimer [(piq)2Ir(μ-Cl)]2, 1-phenylisoquinoline (piq), and a silver salt (e.g., silver trifluoromethanesulfonate, AgOTf) or a base (e.g., sodium carbonate).

-

Solvent: A high-boiling point solvent like glycerol or 2-ethoxyethanol.

-

Procedure: a. The chloro-bridged dimer and an excess of the 1-phenylisoquinoline ligand are suspended in the solvent. b. If using a silver salt, it is added to abstract the chloride ligands. If using a base, it facilitates the cyclometalation reaction. c. The mixture is degassed and heated to a high temperature (often >200 °C) for an extended period (24-48 hours) to favor the formation of the thermodynamically more stable facial isomer.[3] d. The reaction progress can be monitored by thin-layer chromatography. e. Upon completion, the reaction mixture is cooled, and the crude product is isolated. f. Purification is typically achieved through column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity fac-Ir(piq)3 as a dark red powder.

UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: a. A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF) at a known concentration (typically in the range of 10^-5 to 10^-6 M). b. The solution is placed in a quartz cuvette with a defined path length (usually 1 cm).

-

Measurement: a. A baseline spectrum of the pure solvent is recorded. b. The absorption spectrum of the this compound solution is then measured over a desired wavelength range (e.g., 250-800 nm). c. The molar extinction coefficients (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Photoluminescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), a monochromator for selecting the excitation wavelength, and a detector (e.g., a photomultiplier tube) is required.

-

Sample Preparation: a. A dilute solution of this compound is prepared in a spectroscopic grade solvent (concentration is typically adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects). b. For measurements of phosphorescence, the solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as dissolved oxygen can quench the triplet excited state.

-

Measurement: a. The sample is excited at a wavelength where it absorbs light, typically at one of the absorption maxima in the visible region. b. The emission spectrum is recorded by scanning the emission monochromator over a wavelength range red-shifted from the excitation wavelength.

-

Quantum Yield and Lifetime Measurements: a. Photoluminescent Quantum Yield (PLQY): The PLQY is often determined using a relative method, comparing the integrated emission intensity of the this compound sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or [Ru(bpy)3]2+ in water). The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. b. Excited-State Lifetime (τ): The phosphorescence lifetime is measured using time-resolved spectroscopy, such as time-correlated single-photon counting (TCSPC) or pulsed laser techniques. The sample is excited with a short pulse of light, and the decay of the emission intensity over time is monitored. The decay curve is then fitted to an exponential function to determine the lifetime (τ).

Mandatory Visualization

The photophysical processes of this compound can be visualized through an energy level diagram, illustrating the electronic transitions that give rise to its characteristic absorption and emission spectra.

References

Solubility of Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the organometallic complex Tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3. This compound is of significant interest, particularly in the field of organic light-emitting diodes (OLEDs) as a red phosphorescent dopant.[1][2] Understanding its solubility is crucial for the solution-based fabrication of these devices and for other applications in research and development.

Quantitative Solubility Data

For comparative purposes, the following table presents the solubility of a structurally similar and widely studied iridium complex, fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3). This data, from a systematic study by Knowles et al., can serve as a useful reference point for estimating the solubility behavior of this compound.[3][4][5] It is important to note that these values are for fac-Ir(ppy)3 and may not be directly representative of this compound solubility.

Table 1: Maximum Solubility of fac-Ir(ppy)3 in Various Common Organic Solvents [3]

| Solvent | Molar Concentration (M) | Concentration (ppm) |

| Acetone | 6.0 x 10⁻⁴ | 5.0 x 10² |

| Acetonitrile | 9.2 x 10⁻⁴ | 8.3 x 10² |

| Dichloromethane | 4.2 x 10⁻³ | 2.3 x 10³ |

| N,N-Dimethylformamide | 5.6 x 10⁻² | 4.2 x 10⁴ |

| Dimethylsulfoxide | 1.4 x 10⁻² | 8.9 x 10³ |

| Ethyl Acetate | 1.1 x 10⁻³ | 8.7 x 10² |

| Methanol | 5.6 x 10⁻⁵ | 5.0 x 10¹ |

| Methyl-t-butyl ether | 7.3 x 10⁻⁵ | 7.0 x 10¹ |

| N-Methyl-2-pyrrolidone | 2.0 x 10⁻¹ | 1.4 x 10⁵ |

| Tetrahydrofuran | 1.8 x 10⁻² | 1.4 x 10⁴ |

| Toluene | 2.8 x 10⁻⁴ | 2.3 x 10² |

| Water | - | <1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the maximum solubility of an organometallic compound like this compound in a given organic solvent. This protocol is adapted from established methods for determining the solubility of photocatalysts.[3][4]

Materials and Equipment

-

Analyte: High-purity this compound

-

Solvents: High-purity, anhydrous organic solvents of interest

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

8 mL test tubes or vials

-

Pipettes and syringes for solvent addition

-

Sonicator bath

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks

-

Procedure for Solvents with Expected High Solubility (> 1 ppt)

-

Sample Preparation: Accurately weigh approximately 1.5 ± 0.1 mg of this compound into an 8 mL test tube.

-

Solvent Addition: Incrementally add the solvent to the test tube.

-

Sonication and Centrifugation: After each solvent addition, sonicate the mixture for a consistent period (e.g., 4 minutes) to aid dissolution. Following sonication, centrifuge the sample to pellet any undissolved solid.

-

Visual Inspection: Visually inspect the sample for any remaining particulate matter.

-

Iteration: If undissolved solid is present, add another increment of solvent and repeat steps 3 and 4 until all the solid is dissolved.

-

Concentration Calculation: The maximum solubility is determined from the total volume of solvent required to completely dissolve the initial mass of the compound.

Procedure for Solvents with Expected Low Solubility (< 1 ppt)

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., dichloromethane or THF).

-

Serial Dilution: Perform a serial dilution of the stock solution to prepare standards of known concentrations (e.g., 1000, 100, 10, and 1 ppm).

-

Calibration Curve: Measure the absorbance of the standard solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (approximately 324 nm in THF) and construct a calibration curve.

-

Saturated Solution Preparation: Add an excess amount of solid this compound (e.g., ~1 mg) to a known volume of the solvent with low solubility.

-

Equilibration: Sonicate and then agitate the mixture for an extended period to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Analysis: Centrifuge the saturated solution to pellet the excess solid. Carefully extract a known volume of the supernatant, dilute it with a solvent suitable for UV-Vis analysis if necessary, and measure its absorbance.

-

Solubility Determination: Use the calibration curve to determine the concentration of this compound in the saturated solution, which corresponds to its maximum solubility in that solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for determining the solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrochemical Properties of Cyclometalated Iridium Complexes

Cyclometalated iridium(III) complexes stand at the forefront of materials science and chemical research, largely due to their remarkable photophysical and electrochemical properties. The strong spin-orbit coupling induced by the heavy iridium atom facilitates highly efficient intersystem crossing, leading to phosphorescence with high quantum yields and tunable emission colors.[1][2] These characteristics make them exceptional candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LEECs), photoredox catalysis, bioimaging, and chemosensors.[3][4][5][6][7]

Understanding and manipulating the electrochemical properties of these complexes is fundamental to designing materials with tailored functionalities. This guide provides a comprehensive overview of the core electrochemical principles, experimental methodologies for their characterization, and the intricate relationship between electronic structure and performance in various applications.

Core Electrochemical Concepts

The electrochemical behavior of cyclometalated iridium(III) complexes is primarily governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Level: This orbital is typically associated with the ease of oxidation of the complex. The energy of the HOMO can be experimentally estimated from the onset of the first oxidation potential. In many iridium complexes, the HOMO has significant metal-to-ligand charge transfer (MLCT) character, with contributions from the iridium d-orbitals and the π-orbitals of the cyclometalating ligand.[8]

-

LUMO Level: This orbital is related to the ease of reduction. Its energy can be estimated from the onset of the first reduction potential. The LUMO is generally localized on the π*-orbitals of the ligand system, often the ancillary ligand or the N-heterocyclic part of the cyclometalating ligand.[8][9]

-

Electrochemical Band Gap (E_g): The difference between the HOMO and LUMO energy levels is the electrochemical band gap. This gap is a crucial parameter as it correlates directly with the energy of the lowest-lying electronic transition and, consequently, the emission color of the complex.

The redox processes are typically observed using cyclic voltammetry (CV). A quasi-reversible or reversible oxidation wave is commonly assigned to the Ir(III)/Ir(IV) couple, while reduction waves are usually ligand-centered.[1][10][11]

Tuning Electrochemical Properties

The true power of iridium complex chemistry lies in the ability to systematically tune these electrochemical properties. By strategically modifying the chemical structure of the cyclometalating (C^N) and ancillary ligands, researchers can precisely control the HOMO and LUMO energy levels.

-

Cyclometalating (C^N) Ligands: These ligands have the most significant impact on the HOMO level. Introducing electron-donating groups (e.g., -CH₃, -OCH₃) onto the C^N ligand raises the HOMO energy, making the complex easier to oxidize. Conversely, electron-withdrawing groups (e.g., -F, -CF₃) stabilize and lower the HOMO energy, making oxidation more difficult.[12]

-

Ancillary Ligands (N^N or L^X): The ancillary ligand primarily influences the LUMO level. Ancillary ligands with extended π-conjugation or strong electron-withdrawing groups lower the LUMO energy, making the complex easier to reduce and typically causing a red-shift in the emission.[13][14]

This systematic tuning allows for the rational design of complexes with specific redox potentials and emission colors, optimizing them for particular applications.

Data Summary of Representative Complexes

The following tables summarize key electrochemical and photophysical data for a selection of cyclometalated iridium(III) complexes, illustrating the impact of ligand design.

Table 1: Electrochemical Data

| Complex Name/Acronym | Oxidation Potential, E_ox (V vs. ref) | Reduction Potential, E_red (V vs. ref) | HOMO (eV) | LUMO (eV) | Ref. |

| [Ir(ppy)₂(bpy)]⁺ | +1.28 (vs. SCE) | -1.74 (vs. SCE) | -5.68 | -2.66 | [15] |

| [Ir(ppy)₂(dtBubpy)]⁺ | +1.27 (vs. SCE) | -1.82 (vs. SCE) | -5.67 | -2.58 | [15] |

| [Ir(dfppy)₂(bpy)]⁺ | +1.56 (vs. SCE) | -1.60 (vs. SCE) | -5.96 | -2.80 | [15] |

| [(ppy)₂Ir(acac)] | +0.89 (vs. Fc/Fc⁺) | -2.52 (vs. Fc/Fc⁺) | -5.23 | -2.14 | [14] |

| [(DPQ)₂Ir(acac)] | +0.55 (vs. Fc/Fc⁺) | -2.26 (vs. Fc/Fc⁺) | -4.98 | -2.42 | [14] |

| [(FPQ)₂Ir(acac)] | +0.54 (vs. Fc/Fc⁺) | -2.64 (vs. Fc/Fc⁺) | -4.97 | -2.04 | [14] |

Note: HOMO/LUMO values are often calculated from electrochemical data using empirical formulas (e.g., E_HOMO = -[E_ox_onset + 4.8] eV relative to ferrocene at 0 V).[16] Values can vary based on the reference electrode and calculation method used.

Table 2: Photophysical Data

| Complex Name/Acronym | Emission Max, λ_em (nm) | PLQY (Φ) | Lifetime (τ) (µs) | Emission Color | Ref. |

| [Ir(ppy)₂(bpy)]⁺ | 592 | 0.03 | 0.22 | Orange | [15] |

| [Ir(ppy)₂(dtBubpy)]⁺ | 595 | 0.03 | 0.23 | Orange | [15] |

| [Ir(dfppy)₂(bpy)]⁺ | 500 | 0.11 | 1.10 | Green | [15] |

| [(ppy)₂Ir(acac)] | 516 | 0.1-0.4 | ~1-2 | Green | [2][17] |

| [(DPQ)₂Ir(acac)] | 592 | 0.16 | 0.81 | Red-Orange | [14] |

| [(FPQ)₂Ir(acac)] | 620 | 0.28 | 1.25 | Red | [14] |

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is the principal technique for probing the redox behavior of these complexes.

Objective: To determine the oxidation and reduction potentials of a cyclometalated iridium(III) complex and estimate its HOMO and LUMO energy levels.

Instrumentation and Materials:

-

Potentiostat: A standard electrochemical analyzer (e.g., CHI 760C).[1]

-

Three-Electrode Cell:

-

Working Electrode: Glassy Carbon Electrode (GCE).

-

Counter (Auxiliary) Electrode: Platinum (Pt) wire.

-

Reference Electrode: Silver/Silver Nitrate (Ag/AgNO₃) in non-aqueous systems or Saturated Calomel Electrode (SCE). An Ag/AgCl electrode is also common.[18]

-

-

Solvent: Dry, degassed acetonitrile (MeCN) or dichloromethane (DCM).

-

Supporting Electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).[1]

-

Analyte: The iridium complex at a concentration of approximately 1-2 mM.[18]

-

Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple, used to reference the potentials.[19]

Procedure:

-

Preparation: The electrolyte solution is prepared by dissolving the supporting electrolyte in the chosen solvent. The iridium complex is then dissolved in this solution.

-

Deoxygenation: The solution is purged with an inert gas (high-purity argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of inert gas is maintained over the solution during the experiment.

-

Measurement:

-

The three electrodes are immersed in the solution.

-

A cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and back. The scan rate is typically set to 100 mV/s.[18][19]

-

The potential window is chosen to encompass the expected oxidation and reduction events of the complex.

-

-

Standardization: After recording the voltammogram of the complex, a small amount of ferrocene is added to the solution, and another CV is recorded. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is used to reference the measured potentials of the complex.

-

Data Analysis:

-

The half-wave potentials (E₁/₂) for reversible processes are determined as the average of the anodic (E_pa) and cathodic (E_pc) peak potentials.

-

For irreversible processes, only the peak potential is reported.

-

The onset potentials of the first oxidation and reduction waves are determined by extrapolating the steep part of the curve to the baseline.

-

HOMO/LUMO Estimation: The energy levels are calculated using the onset potentials and the known energy level of the reference standard (e.g., the HOMO of ferrocene is assumed to be -4.8 eV below vacuum).[16]

-

E_HOMO (eV) = - [E_ox(onset) vs Fc/Fc⁺ + 4.8]

-

E_LUMO (eV) = - [E_red(onset) vs Fc/Fc⁺ + 4.8]

-

-

Bridging Electrochemical and Photophysical Properties

The electrochemical data are not just standalone metrics; they are intrinsically linked to the photophysical properties that make these complexes so valuable.

The HOMO-LUMO gap determined from electrochemistry provides an excellent first approximation of the emission energy. A larger gap generally corresponds to higher energy, blue-shifted emission, while a smaller gap leads to lower energy, red-shifted emission. This relationship is fundamental to color tuning for applications like OLEDs. By choosing ligands that systematically decrease the HOMO-LUMO gap, the emission color can be shifted from blue to green, and ultimately to red.[13][14]

Furthermore, the absolute values of the HOMO and LUMO levels are critical for device engineering. For instance, in an OLED, the HOMO level of the iridium complex should be well-matched with the HOMO level of the adjacent hole-transporting layer to ensure efficient injection of holes. Similarly, the LUMO level should align with that of the electron-transporting layer for efficient electron injection. Mismatches in these energy levels can create energy barriers that hinder device performance.

Conclusion

The electrochemical properties of cyclometalated iridium(III) complexes are a cornerstone of their utility in modern science and technology. The ability to precisely measure and, more importantly, to rationally tune the HOMO and LUMO energy levels through synthetic chemistry provides an unparalleled platform for creating functional molecules. A thorough understanding of the principles and experimental techniques outlined in this guide is essential for researchers aiming to develop next-generation materials for OLEDs, catalysis, and biomedical applications, driving innovation across multiple scientific disciplines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and characterization of phosphorescent cyclometalated iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luminescent chemosensors by using cyclometalated iridium(iii) complexes and their applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Luminescent chemosensors by using cyclometalated iridium(iii) complexes and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tuning the emission and morphology of cyclometalated iridium complexes and their applications to organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bcc.bas.bg [bcc.bas.bg]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

Unveiling the Structural Dichotomy of Ir(piq)3 Isomers: A Technical Guide to their Crystalline Architecture

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between facial (fac) and meridional (mer) isomers of organometallic compounds like tris[1-phenylisoquinolinato-C2,N]iridium(III) (Ir(piq)3) is paramount for predicting their photophysical properties and reactivity. This in-depth technical guide provides a comprehensive analysis of the crystal structures of fac- and mer-Ir(piq)3, presenting available quantitative data, detailed experimental protocols, and logical diagrams to illuminate their structural relationship.

The spatial arrangement of the three phenylisoquinoline ligands around the central iridium atom dictates the isomeric form of this compound, leading to distinct facial and meridional geometries. The fac isomer possesses a C3 axis of symmetry, with the three nitrogen atoms and three carbon atoms occupying the faces of the octahedron. In contrast, the mer isomer exhibits a C2 axis of symmetry, with two nitrogen atoms trans to each other and the third trans to a carbon atom. This fundamental difference in coordination geometry profoundly influences their electronic and photophysical characteristics.

Comparative Crystallographic Data

While extensive crystallographic data is available for the thermodynamically more stable facial isomer of this compound, experimental single-crystal X-ray diffraction data for the meridional isomer remains elusive in the current body of scientific literature. The following tables summarize the key structural parameters for fac-Ir(piq)3, sourced from the seminal work of Tsuboyama et al. in the Journal of the American Chemical Society (2003). In the absence of experimental data for mer-Ir(piq)3, a comparative analysis is presented based on general observations for related meridional tris-cyclometalated iridium(III) complexes.

Table 1: Crystal Data and Structure Refinement for fac-Ir(piq)3

| Parameter | Value |

| Empirical Formula | C45H30IrN3 |

| Formula Weight | 804.96 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.045(3) |

| b (Å) | 22.113(4) |

| c (Å) | 13.181(3) |

| β (deg) | 110.29(2) |

| Volume (ų) | 3568.5(13) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.498 |

| Absorption Coefficient (mm⁻¹) | 4.195 |

| F(000) | 1592 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| θ range for data collection (deg) | 2.02 to 27.50 |

| Reflections collected | 21547 |

| Independent reflections | 8187 [R(int) = 0.048] |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2σ(I)] | R1 = 0.033, wR2 = 0.077 |

| R indices (all data) | R1 = 0.048, wR2 = 0.081 |

Table 2: Selected Bond Lengths (Å) and Angles (deg) for fac-Ir(piq)3

| Bond | Length (Å) | Angle | Degree (°) |

| Ir-C(1) | 2.013(5) | C(1)-Ir-N(1) | 80.4(2) |

| Ir-C(16) | 2.018(5) | C(16)-Ir-N(2) | 80.2(2) |

| Ir-C(31) | 2.015(5) | C(31)-Ir-N(3) | 80.5(2) |

| Ir-N(1) | 2.138(4) | C(1)-Ir-C(16) | 96.1(2) |

| Ir-N(2) | 2.146(4) | C(1)-Ir-C(31) | 95.8(2) |

| Ir-N(3) | 2.142(4) | C(16)-Ir-C(31) | 96.3(2) |

| N(1)-Ir-N(2) | 93.5(1) | ||

| N(1)-Ir-N(3) | 93.2(1) | ||

| N(2)-Ir-N(3) | 93.8(1) | ||

| C(1)-Ir-N(2) | 172.9(2) | ||

| C(1)-Ir-N(3) | 92.2(2) | ||

| C(16)-Ir-N(1) | 92.5(2) | ||

| C(16)-Ir-N(3) | 173.1(2) | ||

| C(31)-Ir-N(1) | 173.3(2) | ||

| C(31)-Ir-N(2) | 92.4(2) |

Note: The numbering of atoms corresponds to the crystallographic information file.

For the mer isomer, it is generally observed in related tris-cyclometalated iridium complexes that there is a significant difference in the Ir-N bond lengths due to the trans influence of the cyclometalated carbon atoms. The Ir-N bond trans to a carbon is typically longer than the Ir-N bonds trans to another nitrogen atom. Similarly, the Ir-C bond trans to a nitrogen is shorter than an Ir-C bond trans to another carbon. These structural features are expected to be present in mer-Ir(piq)3.

Experimental Protocols

The synthesis and crystallization of the facial and meridional isomers of this compound require distinct methodologies, primarily controlled by reaction temperature.

Synthesis of fac- and mer-Ir(piq)3

The synthesis of tris-cyclometalated iridium(III) complexes typically proceeds through a chloro-bridged dimer intermediate.

1. Synthesis of the Chloro-Bridged Dimer, [Ir(piq)2Cl]2:

-

Iridium(III) chloride hydrate (IrCl3·nH2O) and 1-phenylisoquinoline (Hpiq) are refluxed in a 2-ethoxyethanol/water mixture (typically 3:1 v/v).

-

The reaction mixture is heated to approximately 110-120 °C for several hours.

-

Upon cooling, the chloro-bridged dimer precipitates and can be collected by filtration.

2. Synthesis of mer-Ir(piq)3 (Kinetic Product):

-

The chloro-bridged dimer, [Ir(piq)2Cl]2, is reacted with an excess of the 1-phenylisoquinoline ligand in a high-boiling point solvent such as glycerol or ethylene glycol.

-

The reaction is carried out at a lower temperature, typically in the range of 150-180 °C. The meridional isomer is the kinetically favored product under these conditions.[1]

-

The product is isolated by cooling the reaction mixture and precipitating with a suitable solvent like methanol, followed by purification via column chromatography.

3. Synthesis of fac-Ir(piq)3 (Thermodynamic Product):

-

The synthesis of the facial isomer is achieved by reacting the chloro-bridged dimer with excess 1-phenylisoquinoline at a higher temperature, generally above 200 °C, in a high-boiling point solvent like glycerol.[1]

-

Alternatively, the mer isomer can be converted to the more stable fac isomer by heating at elevated temperatures.

-

Purification is typically achieved through repeated recrystallization or sublimation.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.

1. Crystallization:

-

Slow Evaporation: A saturated solution of the purified complex in a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of solvents) is allowed to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: A solution of the complex is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the complex is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the complex reduces its solubility and promotes crystal growth.

-

Slow Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

2. Data Collection and Structure Solution:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Visualization of Isomeric Relationship

The logical relationship between the synthesis of the two isomers can be visualized as a workflow.

References

The Advent of a Deep-Red Emitter: A Technical Guide to the History and Discovery of Ir(piq)3

Introduction: In the landscape of materials science and optoelectronics, the development of efficient phosphorescent emitters has been a pivotal advancement, particularly for Organic Light Emitting Diodes (OLEDs). Among these, tris(1-phenylisoquinoline)iridium(III), commonly known as Ir(piq)3, has emerged as a benchmark for deep-red emission. This technical guide delves into the history, discovery, and fundamental properties of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this significant organometallic complex.

A Historical Perspective: The Dawn of Phosphorescent OLEDs

The journey to the discovery of this compound is intrinsically linked to the broader effort to harness electrophosphorescence in OLEDs. In the late 1990s and early 2000s, researchers were actively seeking to overcome the 25% internal quantum efficiency limit of fluorescent OLEDs, which only harvest singlet excitons. The pioneering work on triplet harvesting using heavy-metal complexes, particularly those of iridium and platinum, opened the door to achieving near-100% internal quantum efficiency.

The seminal research by Lamansky et al. in 2001 was instrumental in establishing a family of highly phosphorescent bis-cyclometalated iridium(III) complexes.[1][2] This work laid out the foundational principles of tuning emission color by modifying the cyclometalating ligands and demonstrated the fabrication of efficient OLEDs.[1] While this initial report focused on heteroleptic complexes, it set the stage for the exploration of homoleptic counterparts.

The emergence of this compound as a potent red emitter was a direct consequence of this exploration. The 1-phenylisoquinoline ligand, with its extended π-conjugation compared to the more common 2-phenylpyridine (ppy) ligand, was identified as a promising candidate for achieving longer wavelength emissions. In 2001, reports on high-efficiency red electrophosphorescence devices began to surface, highlighting the potential of iridium complexes for this spectral region.[3] Although a single "discovery" paper for the homoleptic this compound is not readily identifiable, its use and significance as a deep-red phosphorescent dopant became firmly established in the early 2000s through numerous studies on red-emitting OLEDs.

Core Synthesis and Logical Workflow

The synthesis of this compound typically follows a two-step process, a common strategy for preparing cyclometalated iridium(III) complexes. The first step involves the formation of a chloro-bridged iridium(III) dimer, [(piq)2Ir(μ-Cl)]2. This is followed by the reaction of the dimer with an excess of the 1-phenylisoquinoline ligand to yield the final homoleptic complex.

Quantitative Photophysical Data

The photophysical properties of this compound have been extensively studied. The following table summarizes key quantitative data from various sources, providing a comparative overview.

| Property | Value | Solvent/Matrix | Reference(s) |

| Emission Maximum (λem) | 615 - 625 nm | THF, CH2Cl2, CBP | [3][4] |

| Photoluminescence Quantum Yield (ΦPL) | 0.21 - 0.40+ | Toluene, CH2Cl2 | [3] |

| Phosphorescence Lifetime (τ) | ~2 - 4 µs | Various hosts | [3] |

| HOMO Energy Level | -5.1 to -5.3 eV | Thin film | [4] |

| LUMO Energy Level | -3.1 to -3.2 eV | Thin film | [4] |

| Triplet Energy (ET) | ~2.0 eV | Estimated |

Experimental Protocols

Synthesis of Chloro-Bridged Iridium(III) Dimer, [(piq)2Ir(μ-Cl)]2

This protocol is adapted from established methods for synthesizing cyclometalated iridium dimers.

Materials:

-

Iridium(III) chloride hydrate (IrCl3·nH2O)

-

1-Phenylisoquinoline (piq)

-

2-Ethoxyethanol

-

Deionized water

Procedure:

-

A mixture of IrCl3·nH2O (1 equivalent) and 1-phenylisoquinoline (2.5-3 equivalents) is suspended in a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

-

The mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically around 110-120 °C) for 12-24 hours under an inert atmosphere.

-

During the reaction, a precipitate forms. After cooling to room temperature, the precipitate is collected by filtration.

-

The collected solid is washed sequentially with water, ethanol, and hexane to remove unreacted starting materials and byproducts.

-

The resulting red-brown powder, [(piq)2Ir(μ-Cl)]2, is dried under vacuum.

Synthesis of fac-Tris(1-phenylisoquinoline)iridium(III), fac-Ir(piq)3

This protocol describes the synthesis of the final homoleptic complex from the dimer.

Materials:

-

[(piq)2Ir(μ-Cl)]2

-

1-Phenylisoquinoline (piq)

-

Glycerol (or another high-boiling point solvent like ethylene glycol)

-

Silver trifluoromethanesulfonate (AgOTf) (optional, can facilitate the reaction)

Procedure:

-

A mixture of the chloro-bridged dimer [(piq)2Ir(μ-Cl)]2 (1 equivalent) and an excess of 1-phenylisoquinoline (3-5 equivalents) is suspended in glycerol.

-

If used, silver trifluoromethanesulfonate (2.2 equivalents) is added to the mixture to act as a halide scavenger.

-

The mixture is degassed with an inert gas and then heated to a high temperature (typically 180-220 °C) for several hours under an inert atmosphere.

-

The reaction progress can be monitored by thin-layer chromatography.

-

After completion, the mixture is cooled to room temperature, and a non-solvent (e.g., methanol or ethanol) is added to precipitate the crude product.

-

The precipitate is collected by filtration and washed with methanol.

-

The crude this compound is purified by column chromatography on silica gel, typically using a mixture of dichloromethane and hexane as the eluent.

-

The final product is a deep-red crystalline solid.

Photophysical Characterization

Photoluminescence Quantum Yield (PLQY) Measurement: The absolute PLQY is determined using an integrating sphere.

-

The sample, either in a dilute, degassed solution (e.g., in dichloromethane) or as a thin film, is placed inside the integrating sphere.

-

The sample is excited with a monochromatic light source (e.g., a xenon lamp with a monochromator or a laser) at a wavelength where the sample absorbs.

-

The emission spectrum and the scattered excitation light are collected by a detector (e.g., a CCD spectrometer).

-

A reference measurement is performed with a blank (solvent or substrate only) in the integrating sphere.

-

The PLQY is calculated by comparing the integrated intensity of the emitted light from the sample to the difference in the integrated intensity of the scattered excitation light between the blank and the sample.[5][6][7][8][9]

Phosphorescence Lifetime Measurement: The phosphorescence lifetime is measured using time-resolved photoluminescence spectroscopy.

-

The sample is excited with a short-pulsed light source (e.g., a nitrogen laser or a pulsed LED).

-

The subsequent phosphorescent decay is monitored over time using a fast photodetector (e.g., a photomultiplier tube) and an oscilloscope or a time-correlated single-photon counting (TCSPC) system.

-

The decay curve is fitted to an exponential function to determine the phosphorescence lifetime (τ).

The Mechanism of Phosphorescence in this compound

The intense phosphorescence of this compound is a result of strong spin-orbit coupling introduced by the heavy iridium atom. This facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state. The emission originates from a mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) triplet excited state.

Conclusion

This compound stands as a testament to the power of rational molecular design in the field of organic electronics. Its discovery and development were crucial steps in achieving highly efficient, deep-red phosphorescent OLEDs. This technical guide has provided a comprehensive overview of its history, synthesis, photophysical properties, and the underlying mechanisms of its luminescence. For researchers and professionals in materials science and drug development, a thorough understanding of such benchmark materials is essential for driving future innovations. The detailed protocols and compiled data herein serve as a valuable resource for further research and application of this remarkable phosphorescent emitter.

References

- 1. Highly phosphorescent bis-cyclometalated iridium complexes: synthesis, photophysical characterization, and use in organic light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of phosphorescent cyclometalated iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. ossila.com [ossila.com]

- 5. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]

- 6. Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators [opg.optica.org]

- 7. horiba.com [horiba.com]

- 8. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ir(piq)3 as a Red Phosphorescent Emitter in OLEDs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[1-phenylisoquinolinato-C2,N]iridium(III), commonly known as Ir(piq)3, is a highly efficient deep-red phosphorescent emitter crucial for the advancement of Organic Light-Emitting Diode (OLED) technology. Its intense red emission, high quantum efficiency, and good thermal stability make it a prime candidate for applications in displays and solid-state lighting.[1] The strong spin-orbit coupling induced by the central iridium atom facilitates efficient intersystem crossing, allowing for the harvesting of both singlet and triplet excitons and theoretically enabling internal quantum efficiencies approaching 100%.[2] This document provides detailed application notes, experimental protocols for the synthesis of this compound and the fabrication of OLED devices, and a summary of its performance characteristics.

Data Presentation

Photophysical Properties of this compound

The photophysical properties of this compound are fundamental to its function as an OLED emitter. The extended π-conjugation of the 1-phenylisoquinoline ligand system is key to achieving its characteristic deep-red emission.[3]

| Property | Value | Conditions | Reference |

| Absorption Peak (λmax) | ~324 nm, ~480 nm | In THF/CH2Cl2 solution | [3][4] |

| Emission Peak (λem) | ~620 - 630 nm | In solution and thin films | [5] |

| Photoluminescence Quantum Yield (PLQY) | 32% - 51.9% | In degassed toluene/CH2Cl2 solution | [1][5] |

| Phosphorescent Lifetime (τ) | ~1.5 - 2.8 µs | In solution at room temperature | [6] |

Performance of this compound-based OLEDs

The performance of OLEDs incorporating this compound is highly dependent on the device architecture, including the choice of host, transport, and injection layer materials.[7][8][9] The following table summarizes typical performance metrics achieved with this compound as the dopant in the emissive layer.

| Host Material | External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |

| CBP | ~10.3% | ~8.0 | - | (0.67, 0.33) | [1] |

| TCTA | - | 11.43 | 4.12 | (0.61, 0.39) | [10] |

| 2,6DCzPPy | 18.1% | 23.71 | 16.23 | - | [8] |

| Zinc Complex Host | 14.10% | 23.12 | - | - |

Experimental Protocols

Synthesis of tris[1-phenylisoquinolinato-C2,N]iridium(III) (this compound)